molecular formula C24H21N3O3 B2585860 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-59-6

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2585860
CAS RN: 898428-59-6
M. Wt: 399.45
InChI Key: MKGYYMGWIRUURC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” are not available in the search results, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves the use of a radical method, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Polymer Applications

Research on polymer-bound thiol groups on poly(2-oxazoline)s demonstrates the utility of similar compounds in materials science. A study developed a new 2-oxazoline monomer with a protected thiol group, leading to the synthesis of well-defined copolymers. These materials were utilized for grafting copolymers by reacting with polymers containing acrylamide and maleimide as terminal reactive groups, showcasing potential applications in the development of advanced materials with specific properties (Cesana et al., 2007).

Organic Synthesis

The Bischler–Napieralski isoquinoline synthesis process involves reactions that could be related to the synthesis pathways of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. A study on abnormal products in this synthesis explores the mechanism, offering insights into the complex reactions involving similar compounds (Doi et al., 1997).

Antimicrobial Research

Quinazolinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research area investigates the potential use of such compounds in the development of new antimicrobial agents, highlighting the medicinal chemistry applications of quinazoline derivatives (Habib et al., 2012).

Chemical Reaction Studies

Studies on hydrolytic opening of the quinazoline ring in derivatives provide a foundation for understanding the chemical behavior and potential transformations of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. This research contributes to the broader knowledge of quinazoline chemistry and its applications in synthesizing novel compounds (Shemchuk et al., 2010).

properties

IUPAC Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-3-30-22-14-7-5-12-20(22)23(28)26-17-9-8-10-18(15-17)27-16(2)25-21-13-6-4-11-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGYYMGWIRUURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

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